![molecular formula C11H13BrN4O2 B6647504 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one
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Overview
Description
4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one is a complex organic compound characterized by its bromine, oxazole, and pyridazinone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one typically involves multiple steps, starting with the formation of the pyridazinone core. One common approach is the reaction of 2-methylpyridazin-3-one with 3,5-dimethyl-1,2-oxazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also help in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The oxazole ring can be reduced to form a corresponding amine.
Substitution: The pyridazinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used, typically in the presence of a base.
Major Products Formed:
Oxidation: Bromate esters or other oxidized derivatives.
Reduction: Amines or other reduced forms of the oxazole ring.
Substitution: Substituted pyridazinones with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are being explored, particularly in the development of new pharmaceuticals. Its structural features may interact with biological targets, leading to potential therapeutic effects.
Medicine: Research is ongoing to determine the medicinal properties of this compound. It may have potential as an antiviral, antibacterial, or anticancer agent due to its unique chemical structure.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one exerts its effects involves interactions with specific molecular targets. The bromine atom and the oxazole ring may play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets are still under investigation, but the compound's reactivity suggests it could modulate various biochemical processes.
Comparison with Similar Compounds
4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one: is structurally similar to other brominated pyridazinones and oxazoles.
3-Bromo-5,5-dimethyl-4H-1,2-oxazole: is another compound with a similar oxazole ring but lacks the pyridazinone core.
2-Methylpyridazin-3-one: is a simpler analog without the bromine and oxazole substituents.
Uniqueness: The presence of both bromine and oxazole groups in this compound makes it unique compared to its analogs
Properties
IUPAC Name |
4-bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-6-8(7(2)18-15-6)4-13-9-5-14-16(3)11(17)10(9)12/h5,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJGFVRAIISBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2=C(C(=O)N(N=C2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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